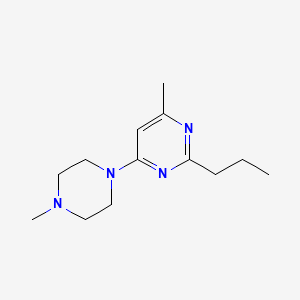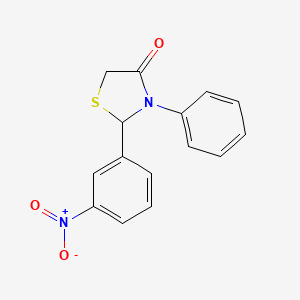![molecular formula C19H11N3O8 B4962330 2-(2,4-dinitrophenoxy)-4-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4962330.png)
2-(2,4-dinitrophenoxy)-4-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dinitrophenoxy)-4-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DNQX and is a potent antagonist of the glutamate receptor, which plays a crucial role in the central nervous system.
作用机制
DNQX acts as a competitive antagonist of the glutamate receptor, specifically the AMPA and kainate receptors. It binds to the receptor and prevents the binding of glutamate, which is a neurotransmitter involved in synaptic transmission. This results in the inhibition of excitatory synaptic transmission in the central nervous system.
Biochemical and Physiological Effects:
DNQX has been shown to have several biochemical and physiological effects. It has been shown to inhibit synaptic transmission in the central nervous system, leading to a reduction in neuronal excitability. DNQX has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
DNQX has several advantages as a research tool. It is a potent antagonist of the glutamate receptor, which makes it useful for studying the role of glutamate receptors in the central nervous system. DNQX is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, DNQX also has limitations, including its potential toxicity and off-target effects.
未来方向
There are several future directions for research involving DNQX. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease. DNQX has been shown to have neuroprotective effects, which may be useful in preventing or slowing the progression of these diseases. Additionally, DNQX may have potential applications in the treatment of epilepsy, as it has been shown to inhibit neuronal excitability. Further research is needed to fully understand the potential applications of DNQX in these fields.
合成方法
The synthesis of DNQX involves several steps, including the condensation of 2,4-dinitrophenol and 4-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione, followed by the addition of acetic anhydride and sodium acetate. The resulting compound is then purified through recrystallization.
科学研究应用
DNQX has been extensively studied for its potential applications in various scientific fields. It is commonly used as a research tool to study the role of glutamate receptors in the central nervous system. DNQX has been shown to block the activity of AMPA and kainate receptors, which are important for synaptic transmission and plasticity.
属性
IUPAC Name |
2-(2,4-dinitrophenoxy)-4-methoxybenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3O8/c1-29-15-7-5-10-3-2-4-12-16(10)17(15)19(24)20(18(12)23)30-14-8-6-11(21(25)26)9-13(14)22(27)28/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUCACAIWGAELV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C=CC=C3C(=O)N(C2=O)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dinitrophenoxy)-4-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine](/img/structure/B4962254.png)

![6-{[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B4962265.png)
![1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone](/img/structure/B4962266.png)
![3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4962274.png)

![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4962296.png)
![ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B4962298.png)
![4-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide](/img/structure/B4962305.png)
![3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4962310.png)
![2-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane](/img/structure/B4962317.png)
![N-benzyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4962340.png)

![2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4962355.png)